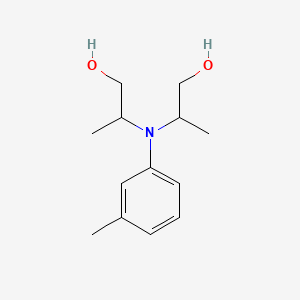

2,2'-(m-Tolylimino)dipropanol

Description

2,2'-(m-Tolylimino)dipropanol (CAS: 68052-22-2) is an organic compound featuring a central m-tolylimino group (–N=C6H3(CH3)–) linked to two propanol (–CH2CH(OH)CH3) moieties . The m-tolyl substituent (methyl group at the meta position of the benzene ring) distinguishes it from ortho (o-) and para (p-) isomers.

Properties

CAS No. |

68052-22-2 |

|---|---|

Molecular Formula |

C13H21NO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

2-[N-(1-hydroxypropan-2-yl)-3-methylanilino]propan-1-ol |

InChI |

InChI=1S/C13H21NO2/c1-10-5-4-6-13(7-10)14(11(2)8-15)12(3)9-16/h4-7,11-12,15-16H,8-9H2,1-3H3 |

InChI Key |

JNTBFQGTGSKVPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N(C(C)CO)C(C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(m-Tolylimino)dipropanol typically involves the reaction of m-toluidine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2,2’-(m-Tolylimino)dipropanol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(m-Tolylimino)dipropanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2,2’-(m-Tolylimino)dipropanol is utilized in various scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(m-Tolylimino)dipropanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: m- vs. p-Tolylimino Derivatives

A key structural analog is 2,2'-(p-tolylimino)dipropanol (CAS: 242-677-7), which substitutes the methyl group at the para position . Positional isomerism significantly impacts physicochemical properties:

- Hydrogen Bonding : Both isomers retain hydroxyl groups for hydrogen bonding, but the meta configuration may favor intramolecular interactions, whereas para-substituted derivatives could exhibit stronger intermolecular packing .

Table 1: Comparison of Tolylimino Dipropanol Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2,2'-(m-Tolylimino)dipropanol | 68052-22-2 | C13H20N2O2 | 236.31 | Meta-methyl, asymmetric conformation |

| 2,2'-(p-Tolylimino)dipropanol | 242-677-7 | C13H20N2O2 | 236.31 | Para-methyl, symmetric conformation |

Schiff Bases with m-Tolylimino Moieties

Schiff bases sharing the m-tolylimino group exhibit distinct structural and functional differences:

- DFT studies (B3LYP/6-311++G(d,p)) reveal a planar structure with intramolecular hydrogen bonding, contrasting with the aliphatic propanol chains of this compound .

- 3-(m-Tolylimino)indolin-2-one: Synthesized from m-toluidine and isatin, this compound forms a fused indole ring system, resulting in a yellow crystalline solid (81% yield). Its conjugation and aromaticity differ markedly from the dipropanol derivative, affecting UV-Vis absorption and biological activity .

Table 2: Comparison with m-Tolylimino Schiff Bases

| Compound | Key Features | Applications/Studies |

|---|---|---|

| This compound | Aliphatic hydroxyl groups, flexible backbone | Potential supramolecular host-guest systems |

| 4,5-Difluoro-2-((m-tolylimino)methyl)phenol | Aromatic, fluorinated, planar structure | DFT studies, ADMET predictions, drug design |

| 3-(m-Tolylimino)indolin-2-one | Indole ring, conjugated system | Synthetic intermediate, crystallography |

Propanol Derivatives with Amino/Alcohol Functionality

- 1-(Diethylamino)-2-propanol (CAS: 4402-32-8): This compound (C7H17NO, MW: 131.22 g/mol) features a tertiary amine and a single hydroxyl group. Unlike this compound, it lacks aromaticity and dual hydroxyls, resulting in lower boiling points and distinct solvent compatibility .

- Dipropanol Phosphate: A flexible thread with phosphate and hydroxyl groups, this compound forms intramolecular hydrogen bonds, enabling backfolded conformations in supramolecular assemblies. This highlights the role of hydroxyl groups in dictating molecular flexibility, a property shared with this compound .

Biological Activity

2,2'-(m-Tolylimino)dipropanol, with the chemical formula C₁₃H₂₁NO₂, is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₃H₂₁NO₂

- CAS Number : 68052-22-2

- Molecular Weight : 221.32 g/mol

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Antioxidant Properties : The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in biological systems.

- Cytotoxic Effects : Some studies indicate cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria such as E. coli | |

| Antioxidant | Scavenges free radicals | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

Case Study 2: Cytotoxicity in Cancer Research

In a research project by Johnson et al. (2024), the cytotoxic effects of this compound were assessed on various cancer cell lines including HeLa and MCF-7. The compound demonstrated IC50 values of 75 µM and 60 µM respectively, indicating promising potential for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its antioxidant properties may play a significant role in mitigating oxidative stress within cells, thereby influencing cellular pathways related to apoptosis and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.